(2-Methylpyridin-4-yl)methanol
Overview
Description
(2-Methylpyridin-4-yl)methanol is an organic compound with the molecular formula C7H9NO It is a derivative of pyridine, featuring a methyl group at the second position and a hydroxymethyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylpyridin-4-yl)methanol can be achieved through several methods. One common approach involves the α-methylation of substituted pyridines using a continuous flow setup. This method employs Raney nickel as a catalyst and a low boiling point alcohol, such as 1-propanol, at high temperatures . The reaction proceeds with high selectivity, producing the desired product in good yields.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar continuous flow processes due to their efficiency and scalability. The use of heterogeneous catalysis and optimized reaction conditions ensures high conversion rates and minimal waste .
Chemical Reactions Analysis
Types of Reactions: (2-Methylpyridin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The methyl and hydroxymethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can be employed under appropriate conditions.
Major Products Formed:
Oxidation: (2-Methylpyridin-4-yl)aldehyde, (2-Methylpyridin-4-yl)carboxylic acid.
Reduction: this compound, (2-Methylpyridin-4-yl)amine.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(2-Methylpyridin-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is utilized in the production of agrochemicals, polymers, and other fine chemicals.
Mechanism of Action
The mechanism of action of (2-Methylpyridin-4-yl)methanol depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to specific molecular targets, modulating their activity. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
2-Methylpyridine: Lacks the hydroxymethyl group, making it less versatile in certain reactions.
4-Methylpyridine: The methyl group is positioned differently, affecting its reactivity and applications.
2-Hydroxymethylpyridine: Similar structure but lacks the methyl group at the second position.
Uniqueness: (2-Methylpyridin-4-yl)methanol’s unique combination of a methyl and hydroxymethyl group at specific positions on the pyridine ring gives it distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various compounds and materials .
Properties
IUPAC Name |
(2-methylpyridin-4-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6-4-7(5-9)2-3-8-6/h2-4,9H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHFSXVRRCEWJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20433073 | |
Record name | (2-methylpyridin-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20433073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105250-16-6 | |
Record name | (2-methylpyridin-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20433073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-methylpyridin-4-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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